ethyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a bromine atom, a trifluoroethyl group, and an ethyl ester group attached to the pyrazole ring. The trifluoroethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-bromo-1H-pyrazole-3-carboxylic acid with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides under the influence of oxidizing agents like hydrogen peroxide.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at moderate temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Pyrazole N-oxides.
Reduction: Corresponding alcohols from ester reduction.
Scientific Research Applications
Ethyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoroethyl group.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Ethyl 4-bromo-1-(2,2,2-difluoroethyl)-1H-pyrazole-3-carboxylate: Contains a difluoroethyl group, which may alter its chemical properties and applications.
Ethyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate: The position of the carboxylate group is different, potentially affecting its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
ethyl 4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF3N2O2/c1-2-16-7(15)6-5(9)3-14(13-6)4-8(10,11)12/h3H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIUOLIJYDWQKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1Br)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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